3-(1,3-Thiazol-2-yloxy)benzoic acid
Overview
Description
3-(1,3-Thiazol-2-yloxy)benzoic acid: is an organic compound with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol . This compound features a benzoic acid moiety linked to a thiazole ring through an oxygen atom, forming a unique structure that imparts specific chemical and biological properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-(1,3-thiazol-2-yloxy)benzoic acid, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may affect multiple pathways . These could include pathways involved in inflammation, pain perception, microbial growth, and cancer progression, among others .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .
Result of Action
These could include changes in enzyme activity, alterations in signal transduction, modulation of gene expression, and effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting . For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .
Biochemical Analysis
Biochemical Properties
3-(1,3-Thiazol-2-yloxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can modulate these pathways, potentially offering therapeutic benefits for conditions such as diabetes and obesity . Additionally, this compound has shown interactions with other proteins involved in cellular signaling and metabolic processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTP1B by this compound can enhance insulin sensitivity and glucose uptake in cells, which is beneficial for managing diabetes . Moreover, this compound has been observed to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP1B, inhibiting its enzymatic activity . This inhibition leads to the activation of insulin and leptin signaling pathways, resulting in improved glucose homeostasis and reduced insulin resistance . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, particularly in the context of metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose tolerance without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism . By inhibiting PTP1B, the compound enhances insulin signaling, promoting glucose uptake and utilization in cells . Additionally, this compound may influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation . These effects contribute to its potential as a therapeutic agent for metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules . The subcellular localization of this compound can influence its ability to modulate specific cellular processes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yloxy)benzoic acid typically involves the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature . This reaction is facilitated by the presence of a catalyst, such as 1-butylimidazole tetrafluoroborate ionic liquid . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Thiazol-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzoic acids and thiazole derivatives.
Scientific Research Applications
3-(1,3-Thiazol-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 2-(1,3-Thiazol-2-yloxy)benzoic acid
- 4-(1,3-Thiazol-2-yloxy)benzoic acid
- 3-(1,3-Thiazol-2-ylthio)benzoic acid
Uniqueness: 3-(1,3-Thiazol-2-yloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)7-2-1-3-8(6-7)14-10-11-4-5-15-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQUPWHFFILBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247625-79-1 | |
Record name | 3-(1,3-thiazol-2-yloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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